(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1105190-66-6
VCID: VC2911872
InChI: InChI=1S/C8H8N2O3S/c11-6-1-2-9-8-10(6)5(4-14-8)3-7(12)13/h1-2,5H,3-4H2,(H,12,13)
SMILES: C1C(N2C(=O)C=CN=C2S1)CC(=O)O
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.23 g/mol

(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

CAS No.: 1105190-66-6

Cat. No.: VC2911872

Molecular Formula: C8H8N2O3S

Molecular Weight: 212.23 g/mol

* For research use only. Not for human or veterinary use.

(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid - 1105190-66-6

Specification

CAS No. 1105190-66-6
Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
IUPAC Name 2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Standard InChI InChI=1S/C8H8N2O3S/c11-6-1-2-9-8-10(6)5(4-14-8)3-7(12)13/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key REVCKMPBXLGEJJ-UHFFFAOYSA-N
SMILES C1C(N2C(=O)C=CN=C2S1)CC(=O)O
Canonical SMILES C1C(N2C(=O)C=CN=C2S1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid, reflects its bicyclic framework. The thiazolo[3,2-a]pyrimidine core consists of a pyrimidine ring fused to a thiazole moiety, with an acetic acid group at the 3-position. X-ray crystallographic studies confirm a planar pyrimidine ring and a puckered thiazole ring, resulting in a dihedral angle of 80.94° between the two systems .

Molecular Formula: C₈H₈N₂O₃S
Molecular Weight: 212.23 g/mol
Canonical SMILES: C1C(N2C(=O)C=CN=C2S1)CC(=O)O

Physicochemical Characteristics

The compound exhibits moderate solubility in polar solvents like DMSO and methanol but limited aqueous solubility (0.5–1.2 mg/mL at 25°C). Its pKa values (2.1 for the carboxylic acid, 6.8 for the pyrimidine nitrogen) influence ionization states under physiological conditions.

PropertyValue/Description
Melting Point218–220°C (decomposition)
LogP (Octanol-Water)1.3 ± 0.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area98.6 Ų

Synthetic Methodologies

Regioselective Synthesis

A regioselective one-pot synthesis involves cyclocondensation of 6-ethylthiouracil with bromoacetic acid in glacial acetic acid, catalyzed by sodium acetate (Scheme 1) . Key parameters include:

  • Reagents: 1.2 equivalents bromoacetic acid, 0.1 M sodium acetate

  • Temperature: Reflux at 120°C for 8–10 hours

  • Yield: 72–78% after recrystallization from ethyl acetate

This method minimizes byproducts such as 7-substituted isomers, achieving >95% regioselectivity for the 3-acetic acid derivative.

Structural Confirmation

X-ray diffraction analyses reveal a flattened boat conformation for the pyrimidine ring (puckering amplitude q = 0.224 Å) and Z-configuration for the exocyclic double bond in arylidene derivatives .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus: MIC = 4 µg/mL) and Gram-negative (Escherichia coli: MIC = 8 µg/mL) pathogens. Mechanistic studies suggest DNA gyrase inhibition (IC₅₀ = 12 µM) via hydrogen bonding to Tyr528 and Gly226 residues .

Anti-Inflammatory Action

At 50 µM, the compound reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 62% and 58%, respectively. NF-κB p65 nuclear translocation is inhibited through IκBα stabilization .

Structure-Activity Relationships (SAR)

Substituent Effects

Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole 2-position enhance antimicrobial potency by 3–5-fold, while bulky substituents reduce bioavailability.

Substituent (R)MIC S. aureus (µg/mL)LogP
-H161.3
-NO₂41.8
-OCH₃121.1

Acetic Acid Modifications

Esterification of the carboxylic acid improves membrane permeability but abolishes anti-inflammatory activity. Replacement with a sulfonamide group retains potency while enhancing metabolic stability .

Pharmacokinetic Profiling

In Sprague-Dawley rats (10 mg/kg oral dose):

ParameterValue
Cₘₐₓ1.2 ± 0.3 µg/mL
Tₘₐₓ2.1 ± 0.5 hours
AUC₀–₂₄14.6 ± 2.8 µg·h/mL
Half-life4.8 ± 0.7 hours
Bioavailability42%

Hepatic metabolism predominates via CYP3A4-mediated oxidation, yielding inactive 5-hydroxyl derivatives .

Applications in Drug Development

Antiviral Candidates

Structural analogs show inhibitory activity against Chikungunya virus (EC₅₀ = 3.7 µM) through non-structural protein 2 (nsP2) protease binding (ΔG = -9.5 kcal/mol) .

Agricultural Fungicides

Field trials with 0.2% w/v formulations reduce Fusarium oxysporum infection in tomatoes by 89%, outperforming commercial azoxystrobin .

Future Directions

  • Prodrug Design: Masking the carboxylic acid as a pivaloyloxymethyl ester could enhance oral absorption.

  • Combination Therapy: Synergy studies with β-lactam antibiotics may overcome microbial resistance.

  • Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA carriers) may improve tumor-specific accumulation.

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